molecular formula C15H10ClN3O B262034 2-Chloro-6-ethoxy-4-phenyl-3,5-pyridinedicarbonitrile

2-Chloro-6-ethoxy-4-phenyl-3,5-pyridinedicarbonitrile

Cat. No. B262034
M. Wt: 283.71 g/mol
InChI Key: SILZTAMGRXLTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-ethoxy-4-phenyl-3,5-pyridinedicarbonitrile, also known as CEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CEP is a pyridine-based compound that is widely used in the pharmaceutical industry for drug development and synthesis.

Scientific Research Applications

2-Chloro-6-ethoxy-4-phenyl-3,5-pyridinedicarbonitrile has been extensively studied for its potential applications in various fields of scientific research. In the pharmaceutical industry, 2-Chloro-6-ethoxy-4-phenyl-3,5-pyridinedicarbonitrile has been used as a starting material for the synthesis of various drugs, including anti-cancer agents, anti-inflammatory agents, and antiviral agents. 2-Chloro-6-ethoxy-4-phenyl-3,5-pyridinedicarbonitrile has also been studied for its potential applications in the field of materials science, where it has been used as a building block for the synthesis of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethoxy-4-phenyl-3,5-pyridinedicarbonitrile is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. 2-Chloro-6-ethoxy-4-phenyl-3,5-pyridinedicarbonitrile has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-Chloro-6-ethoxy-4-phenyl-3,5-pyridinedicarbonitrile has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-Chloro-6-ethoxy-4-phenyl-3,5-pyridinedicarbonitrile has been shown to have a variety of biochemical and physiological effects in the body. In animal studies, 2-Chloro-6-ethoxy-4-phenyl-3,5-pyridinedicarbonitrile has been shown to have anti-inflammatory, analgesic, and antitumor effects. 2-Chloro-6-ethoxy-4-phenyl-3,5-pyridinedicarbonitrile has also been shown to have antiviral activity against the hepatitis B virus. In addition, 2-Chloro-6-ethoxy-4-phenyl-3,5-pyridinedicarbonitrile has been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-Chloro-6-ethoxy-4-phenyl-3,5-pyridinedicarbonitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2-Chloro-6-ethoxy-4-phenyl-3,5-pyridinedicarbonitrile is also relatively inexpensive compared to other compounds used in scientific research. However, there are also some limitations to the use of 2-Chloro-6-ethoxy-4-phenyl-3,5-pyridinedicarbonitrile in lab experiments. 2-Chloro-6-ethoxy-4-phenyl-3,5-pyridinedicarbonitrile is a toxic compound that requires careful handling and disposal. In addition, 2-Chloro-6-ethoxy-4-phenyl-3,5-pyridinedicarbonitrile has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-Chloro-6-ethoxy-4-phenyl-3,5-pyridinedicarbonitrile. One area of research is the development of new drugs based on the structure of 2-Chloro-6-ethoxy-4-phenyl-3,5-pyridinedicarbonitrile. Researchers are also investigating the potential use of 2-Chloro-6-ethoxy-4-phenyl-3,5-pyridinedicarbonitrile in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, researchers are studying the mechanism of action of 2-Chloro-6-ethoxy-4-phenyl-3,5-pyridinedicarbonitrile in order to better understand its effects on the body. Finally, researchers are investigating the potential use of 2-Chloro-6-ethoxy-4-phenyl-3,5-pyridinedicarbonitrile as a building block for the synthesis of new materials with unique properties.

Synthesis Methods

The synthesis of 2-Chloro-6-ethoxy-4-phenyl-3,5-pyridinedicarbonitrile involves a multistep process that includes the reaction of 2-chloro-6-ethoxypyridine with phenylacetonitrile followed by the reaction of the resulting compound with sodium cyanide. The final product is obtained by the reaction of the intermediate compound with hydrochloric acid. The synthesis of 2-Chloro-6-ethoxy-4-phenyl-3,5-pyridinedicarbonitrile is a complex process that requires skilled chemists and specialized equipment.

properties

Product Name

2-Chloro-6-ethoxy-4-phenyl-3,5-pyridinedicarbonitrile

Molecular Formula

C15H10ClN3O

Molecular Weight

283.71 g/mol

IUPAC Name

2-chloro-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C15H10ClN3O/c1-2-20-15-12(9-18)13(10-6-4-3-5-7-10)11(8-17)14(16)19-15/h3-7H,2H2,1H3

InChI Key

SILZTAMGRXLTQI-UHFFFAOYSA-N

SMILES

CCOC1=NC(=C(C(=C1C#N)C2=CC=CC=C2)C#N)Cl

Canonical SMILES

CCOC1=NC(=C(C(=C1C#N)C2=CC=CC=C2)C#N)Cl

Origin of Product

United States

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